molecular formula C11H13NO3 B15218171 1-Isopropoxy-1h-indole-5,6-diol

1-Isopropoxy-1h-indole-5,6-diol

Cat. No.: B15218171
M. Wt: 207.23 g/mol
InChI Key: ZILRDPNSMKVUQO-UHFFFAOYSA-N
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Description

1-Isopropoxy-1h-indole-5,6-diol is a compound belonging to the indole family, which is known for its diverse biological activities and significant role in medicinal chemistry. Indole derivatives have been extensively studied for their antiviral, anti-inflammatory, anticancer, and antimicrobial properties . The unique structure of this compound, featuring an isopropoxy group and hydroxyl groups at the 5 and 6 positions, makes it a compound of interest for various scientific research applications.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-Isopropoxy-1h-indole-5,6-diol typically involves the introduction of the isopropoxy group and hydroxyl groups onto the indole scaffold. One common method is the reaction of 1H-indole with isopropyl alcohol in the presence of a strong acid catalyst to form the isopropoxy derivative. Subsequent hydroxylation at the 5 and 6 positions can be achieved using oxidizing agents such as hydrogen peroxide or potassium permanganate under controlled conditions .

Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using similar reaction conditions as in laboratory settings but optimized for higher yields and purity. Continuous flow reactors and advanced purification techniques such as chromatography and crystallization are often employed to ensure the quality of the final product .

Chemical Reactions Analysis

Types of Reactions: 1-Isopropoxy-1h-indole-5,6-diol undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Mechanism of Action

The mechanism of action of 1-Isopropoxy-1h-indole-5,6-diol involves its interaction with various molecular targets and pathways. The compound can bind to specific receptors or enzymes, modulating their activity and leading to downstream effects. For example, it may inhibit certain enzymes involved in inflammatory pathways, thereby exerting anti-inflammatory effects . The exact molecular targets and pathways can vary depending on the specific biological context and application.

Comparison with Similar Compounds

Uniqueness: 1-Isopropoxy-1h-indole-5,6-diol is unique due to the presence of the isopropoxy group, which can influence its chemical reactivity and biological activity.

Properties

Molecular Formula

C11H13NO3

Molecular Weight

207.23 g/mol

IUPAC Name

1-propan-2-yloxyindole-5,6-diol

InChI

InChI=1S/C11H13NO3/c1-7(2)15-12-4-3-8-5-10(13)11(14)6-9(8)12/h3-7,13-14H,1-2H3

InChI Key

ZILRDPNSMKVUQO-UHFFFAOYSA-N

Canonical SMILES

CC(C)ON1C=CC2=CC(=C(C=C21)O)O

Origin of Product

United States

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